7-methoxy-5-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
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Description
The compound "7-methoxy-5-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one" belongs to the chromen-4-one family, which is known for its significant pharmacological properties. Chromen-4-one derivatives have been synthesized and studied for various biological activities, including antimicrobial, antioxidant, and potential atypical antipsychotic properties.
Synthesis Analysis
The synthesis of chromen-4-one derivatives typically involves multi-step reactions including condensation, cyclization, and substitution reactions. For example, Gawai, Das, & Nemade (2019) detailed the synthesis of a series of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives by refluxing substituted 2-amino benzothiazoles with 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one in dry pyridine (Gawai, Das, & Nemade, 2019).
Molecular Structure Analysis
Structural analysis often employs techniques like X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy. Gumus et al. (2018) conducted experimental and theoretical studies on a structurally similar compound, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods to analyze its molecular structure, demonstrating the importance of theoretical calculations in understanding compound geometries (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Scientific Research Applications
Antibacterial and Antifungal Activities
A series of compounds, including 7-methoxy-5-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one derivatives, have been synthesized and evaluated for their antibacterial and antifungal properties. Parameshwarappa et al. (2009) synthesized innovative thiazole substituted coumarins, including the specified compound, and found them to exhibit significant antibacterial and antifungal activities (Parameshwarappa et al., 2009). Similarly, Velpula et al. (2015) synthesized a series of related compounds that showed varying degrees of antibacterial activity against different bacterial strains (Velpula et al., 2015).
Synthesis and Characterization
The compound and its derivatives have been the focus of synthetic chemistry research. Al-Amiery et al. (2011) investigated the use of umbelliferone in synthesizing new heterocyclic compounds, including derivatives of the specified compound, characterized by elemental analysis and spectral studies (Al-Amiery et al., 2011). Another study by Zghab et al. (2017) described the regiospecific synthesis of novel isoxazoline chromene derivatives, offering insights into the structural and pharmacological properties of these compounds (Zghab et al., 2017).
Potential Pharmacological Applications
Gawai et al. (2019) focused on the synthesis and preliminary pharmacological screening of derivatives of the specified compound, exploring their potential as atypical antipsychotic agents. This study highlighted the dopamine D2 and serotonin 5HT2 antagonistic activities of these compounds (Gawai et al., 2019).
Crystal Structure and Molecular Analysis
The crystal structure and molecular analysis of related compounds have been a subject of interest. Fun et al. (2011) conducted a study on the absolute configuration of a similar compound, providing detailed insights into its crystal structure and intermolecular interactions (Fun et al., 2011).
properties
IUPAC Name |
7-methoxy-5-methyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-8-4-10(18-3)5-12-13(8)14(17)11(6-19-12)15-16-9(2)7-20-15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKDJTCSNLHLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=NC(=CS3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-5-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one |
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